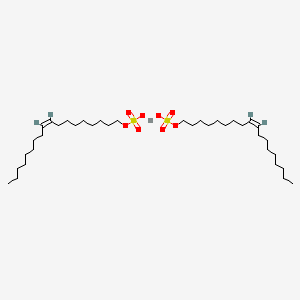

Calcium oleyl sulfate

説明

Calcium oleyl sulfate is an organosulfate compound comprising a calcium cation paired with an oleyl sulfate anion. Such compounds are often utilized in industrial and cosmetic applications, including emulsifiers, detergents, and stabilizers.

特性

CAS番号 |

72018-26-9 |

|---|---|

分子式 |

C36H70CaO8S2 |

分子量 |

735.1 g/mol |

IUPAC名 |

calcium;[(Z)-octadec-9-enyl] sulfate |

InChI |

InChI=1S/2C18H36O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2*9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;;+2/p-2/b2*10-9-; |

InChIキー |

VNOZDWNXEDODNQ-CVBJKYQLSA-L |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

正規SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Calcium oleyl sulfate is typically synthesized through the sulfation of oleyl alcohol. The process involves reacting oleyl alcohol with sulfur trioxide or chlorosulfonic acid to form oleyl sulfate, which is then neutralized with calcium hydroxide to produce calcium oleyl sulfate. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of calcium oleyl sulfate follows similar principles but on a larger scale. The process involves continuous reactors where oleyl alcohol and sulfur trioxide are mixed under controlled conditions. The resulting oleyl sulfate is then neutralized with calcium hydroxide in large mixing tanks. The final product is purified and dried before being packaged for distribution.

化学反応の分析

General Reactivity of Calcium Sulfate

Calcium sulfate (CaSO₄) exhibits low reactivity under ambient conditions but undergoes specific transformations under thermal or chemical stress:

-

Thermal Dehydration :

At elevated temperatures (>100°C), CaSO₄·2H₂O (gypsum) dehydrates to form hemihydrate (CaSO₄·0.5H₂O) and anhydrite (CaSO₄):Further heating (>600°C) produces insoluble anhydrite, which reacts minimally with water .

-

Oxidative Behavior :

At extreme temperatures (>1500°C), CaSO₄ decomposes to release toxic sulfur oxides (SOₓ) and acts as an oxidizing agent .

Reactivity with Acids and Bases

Calcium sulfate interacts with acids and bases under controlled conditions:

-

Acid Reactions :

Reacts with strong acids (e.g., HCl) to form calcium salts and sulfuric acid: -

Alkaline Environments :

In high-pH solutions, sulfate ions (SO₄²⁻) may participate in ion-exchange reactions, forming insoluble hydroxides or carbonates .

Reactions with Organic Compounds

While the search results lack data on calcium oleyl sulfate, analogous sulfate-organo interactions suggest possible mechanisms:

Environmental and Industrial Relevance

-

Scale Formation :

Calcium sulfate’s low solubility contributes to scaling in industrial systems (e.g., boilers, oil wells). Dissolution requires chelating agents like EDTA under alkaline conditions . -

Atmospheric Chemistry :

Sulfate aerosols form via oxidation of SO₂ on calcium carbonate particles, influenced by humidity and particle size .

Critical Data Gaps

-

No studies in the provided sources address calcium oleyl sulfate synthesis, stability, or applications.

-

Research on organosulfate-calcium complexes focuses on environmental contexts (e.g., aerosol formation) , not surfactant chemistry.

Proposed Research Directions

-

Synthesis Pathways :

Explore sulfonation of oleyl alcohol followed by calcium ion exchange. -

Thermogravimetric Analysis (TGA) :

Characterize decomposition profiles of calcium oleyl sulfate under varying temperatures. -

Solubility Studies :

Investigate solubility in polar vs. nonpolar solvents to assess surfactant efficacy.

科学的研究の応用

Cosmetic Applications

Calcium oleyl sulfate serves as an effective emulsifier and surfactant in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it a valuable ingredient in creams, lotions, and other topical products. The compound enhances the texture and application properties of these products, providing a smooth feel on the skin.

Key Properties:

- Emulsification: Stabilizes oil and water mixtures.

- Skin Conditioning: Enhances skin feel and moisture retention.

- Foaming Agent: Contributes to the foaming properties of cleansers.

Pharmaceutical Applications

In pharmaceuticals, calcium oleyl sulfate is utilized for its surfactant properties, aiding in the formulation of drug delivery systems. It is particularly beneficial in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Studies:

- Drug Formulation: Studies have demonstrated that incorporating calcium oleyl sulfate into formulations can significantly improve the dissolution rates of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic efficacy .

- Topical Delivery Systems: The compound has been investigated for use in transdermal patches, where it aids in permeating the skin barrier, allowing for effective delivery of medications .

Material Science Applications

Calcium oleyl sulfate finds applications in materials science as a processing aid and additive. Its surfactant properties are exploited in various formulations, including coatings and polymers.

Applications:

- Coatings: Used to improve the spreadability and adhesion of coatings on surfaces.

- Polymer Processing: Acts as a lubricant during the processing of polymers, enhancing flow properties and reducing friction .

Environmental Applications

Research indicates that calcium oleyl sulfate can be utilized in environmental applications, such as wastewater treatment. Its surfactant properties help in emulsifying oils and greases, facilitating their removal from contaminated water sources.

Findings:

- Oil Spill Remediation: Studies suggest that calcium oleyl sulfate can aid in dispersing oil spills, promoting biodegradation by microbial communities .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Emulsifier in creams and lotions | Stabilizes formulations; enhances texture |

| Pharmaceuticals | Drug delivery systems | Improves solubility; enhances bioavailability |

| Material Science | Coatings and polymer processing | Improves adhesion; reduces friction |

| Environmental Science | Wastewater treatment | Aids in oil removal; promotes biodegradation |

作用機序

Calcium oleyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and disperse particles. The sulfate group interacts with water molecules, while the oleyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness in various applications.

類似化合物との比較

Calcium Sulfate (CaSO₄)

Molecular Formula : CaSO₄

Solubility : 2.1 g/L in water at 20°C .

Applications :

- Construction materials (e.g., gypsum, plaster) .

- Desiccant in pharmaceuticals and packaging .

- Solar energy systems and battery electrolytes .

Contrast with Calcium Oleyl Sulfate: Calcium sulfate is inorganic and poorly water-soluble, whereas calcium oleyl sulfate, as an organic sulfate, is expected to exhibit higher solubility in organic solvents and function as a surfactant. The oleyl chain likely enhances its emulsifying capabilities, unlike the rigid ionic structure of CaSO₄.

Calcium Thiosulfate Hexahydrate (CaS₂O₃·6H₂O)

Molecular Formula : CaS₂O₃·6H₂O

Solubility : Highly water-soluble .

Applications :

Contrast :

The thiosulfate anion (S₂O₃²⁻) provides redox activity, enabling applications in chemical synthesis. Calcium oleyl sulfate, with its sulfate (SO₄²⁻) group, may instead stabilize emulsions or act in detergent formulations due to its amphiphilic structure.

Calcium Lysinate (2C₆H₁₃N₂O₂·Ca)

Molecular Formula : 2C₆H₁₃N₂O₂·Ca

Applications :

Contrast: Calcium lysinate is a chelated amino acid salt, prioritizing bioavailability. In contrast, calcium oleyl sulfate’s surfactant properties would prioritize surface activity over nutritional value.

Calcium Camphorsulfonate (C₂₀H₃₀CaO₈S₂)

Molecular Formula : C₂₀H₃₀CaO₈S₂

Applications :

Contrast :

The camphorsulfonate group introduces chirality and complexation abilities, whereas calcium oleyl sulfate’s linear alkyl chain would favor micelle formation in colloidal systems.

Calcium Stearoyl Lactylate and Oleyl Derivatives

Relevant Compound : Calcium oleyl lactylate (mentioned in )

Applications :

Contrast :

Both compounds feature oleyl chains, but the lactylate group (esterified lactic acid) offers different charge distribution and solubility compared to the sulfate group in calcium oleyl sulfate.

Data Table: Comparative Properties of Calcium Salts

*Note: Properties of calcium oleyl sulfate are inferred from structural analogs.

Key Research Findings

- Surfactant Potential: Calcium oleyl sulfate’s oleyl sulfate structure is analogous to sodium lauryl sulfate, suggesting high emulsifying efficiency in cosmetics (e.g., lotions) .

- Stability: Compared to inorganic salts like CaSO₄, organic calcium salts may exhibit lower thermal stability but better compatibility with hydrophobic matrices .

- Environmental Impact: Sulfated surfactants like calcium oleyl sulfate may pose biodegradability challenges compared to amino acid-derived salts (e.g., calcium lysinate) .

生物活性

Calcium oleyl sulfate (COS) is a surfactant derived from oleic acid and calcium sulfate. Its biological activity has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and food industries. This article explores the biological properties of COS, including its antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Calcium oleyl sulfate is a surfactant characterized by its amphiphilic structure, which enables it to interact with both hydrophilic and hydrophobic substances. This property is essential for its biological activity, particularly in drug delivery systems and antimicrobial formulations.

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of Calcium Oleyl Sulfate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 1.0% | |

| Candida albicans | 0.25% |

Research indicates that COS exhibits significant antimicrobial activity against various pathogens. A study demonstrated that COS has a minimum inhibitory concentration (MIC) of 0.5% against Staphylococcus aureus, a common cause of skin infections, and 1.0% against Escherichia coli, indicating its potential as an effective preservative in cosmetic formulations . Furthermore, COS showed promising antifungal properties with an MIC of 0.25% against Candida albicans, suggesting its utility in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of compounds for therapeutic use. In vitro studies have assessed the cytotoxic effects of COS on various cell lines.

Table 2: Cytotoxicity of Calcium Oleyl Sulfate

| Cell Line | IC50 (mg/mL) | Reference |

|---|---|---|

| Human Dermal Fibroblasts | 1.5 | |

| HepG2 (Liver Cancer) | 2.0 | |

| A549 (Lung Cancer) | 3.0 |

The cytotoxicity of COS was evaluated using the MTT assay across different human cell lines. Results indicated that COS has an IC50 value of 1.5 mg/mL for human dermal fibroblasts, suggesting moderate toxicity at higher concentrations . In liver cancer cells (HepG2), the IC50 was found to be 2.0 mg/mL, while lung cancer cells (A549) exhibited a higher IC50 of 3.0 mg/mL . These findings highlight the importance of dosage optimization when considering COS for therapeutic applications.

Case Studies and Applications

Several studies have investigated the application of COS in drug delivery systems and as an antimicrobial agent in various formulations.

- Topical Formulations : A case study involving a topical cream containing calcium oleyl sulfate demonstrated enhanced skin penetration and sustained release of active ingredients, improving therapeutic outcomes for skin conditions .

- Wound Healing : Another study explored the use of COS in wound dressings, where it exhibited significant antibacterial properties while promoting fibroblast proliferation, indicating its potential role in enhancing wound healing processes .

Q & A

Q. What are the recommended methodologies for synthesizing calcium oleyl sulfate with high purity?

Calcium oleyl sulfate is synthesized via sulfation of oleyl alcohol followed by neutralization with calcium hydroxide. Key steps include:

- Sulfation : React oleyl alcohol with chlorosulfonic acid in a controlled, anhydrous environment (0–5°C) to form oleyl sulfate acid .

- Neutralization : Add calcium hydroxide gradually to the acidified mixture under stirring (pH 7–8).

- Purification : Use solvent extraction (e.g., ethyl acetate) to isolate the calcium salt, followed by vacuum drying. Purity is verified via FT-IR (sulfate ester peak at ~1250 cm⁻¹) and titrimetric analysis of calcium content .

Q. How can researchers characterize the structural and thermal stability of calcium oleyl sulfate?

- Structural Analysis :

- FT-IR : Confirm sulfate ester and calcium coordination bonds.

- NMR : Use ¹³C NMR to resolve oleyl chain conformation and sulfate group position .

- Thermal Stability :

- TGA/DSC : Measure decomposition onset (typically >200°C for anhydrous forms) and identify hydrated water loss events .

- XRD : Monitor crystallinity changes under thermal stress (e.g., transition to amorphous phases at high temperatures) .

Q. What analytical techniques are suitable for quantifying calcium oleyl sulfate in complex matrices (e.g., emulsions)?

- HPLC-ELSD : Separate using a C18 column (mobile phase: methanol/water with 0.1% formic acid) and detect via evaporative light scattering .

- ICP-OES : Quantify calcium content after acid digestion (method validated against USP standards) .

- Titrimetry : Use ion-exchange resins to isolate sulfate ions, followed by barium chloride titration .

Advanced Research Questions

Q. How can conflicting solubility data for calcium oleyl sulfate in non-polar solvents be resolved?

Discrepancies often arise from hydration state variations (anhydrous vs. dihydrate) and solvent purity. To address this:

- Standardize hydration : Pre-dry samples at 110°C for 4 hours to obtain anhydrous form .

- Control solvent purity : Use HPLC-grade solvents and report water content (e.g., via Karl Fischer titration) .

- Validate with multiple methods : Compare gravimetric solubility with spectroscopic (UV-Vis) quantification at 220 nm .

Q. What experimental designs are optimal for studying calcium oleyl sulfate’s role in stabilizing oil-in-water nanoemulsions?

- Phase Behavior Studies : Construct ternary phase diagrams (calcium oleyl sulfate/water/oil) to identify stable emulsion regions .

- DLS/Zeta Potential : Measure droplet size (target <200 nm) and surface charge (>|±30| mV for stability) .

- Accelerated Stability Testing : Subject emulsions to thermal cycling (4°C–40°C) and monitor phase separation via turbidimetry .

Q. How does calcium oleyl sulfate interact with cationic surfactants, and how can precipitate formation be mitigated?

Ionic interactions between sulfate groups (anionic) and cationic surfactants (e.g., CTAB) lead to precipitation. Mitigation strategies:

- Charge Shielding : Add non-ionic surfactants (e.g., Tween 80) to reduce electrostatic attraction .

- pH Adjustment : Maintain pH >9 to deprotonate cationic surfactants and minimize ionic bonding .

- Microencapsulation : Use liposomes or polymeric carriers to physically separate components .

Q. What advanced techniques are used to resolve calcium oleyl sulfate’s morphology in nanoparticle synthesis?

- TEM/STEM : Image nanoparticles synthesized via microemulsion templates (e.g., water-in-oil systems with Span 80) .

- SAXS : Analyze particle size distribution and aggregation kinetics in real-time .

- BET Surface Area : Measure nanoparticulate surface area (typical range: 50–150 m²/g for mesoporous structures) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported critical micelle concentration (CMC) values for calcium oleyl sulfate?

Variability stems from temperature, ionic strength, and method (e.g., surface tension vs. conductivity). Best practices:

- Standardize conditions : Use 25°C and 0.1 M NaCl to suppress ionic interference .

- Cross-validate methods : Compare CMC from surface tension plots (Wilhelmy plate) and fluorescence spectroscopy (pyrene probe) .

- Report uncertainties : Include error margins (±5–10% for CMC measurements) .

Q. What steps ensure reproducibility in calcium oleyl sulfate’s catalytic performance studies (e.g., ester hydrolysis)?

- Pre-activation : Heat-treat samples at 150°C to remove adsorbed water .

- Control substrate purity : Use HPLC-validated esters (e.g., methyl para-hydroxybenzoate) .

- Kinetic modeling : Apply Michaelis-Menten parameters (Km, Vmax) to compare activity across studies .

Applications in Material Science

Q. How can calcium oleyl sulfate be engineered for controlled drug release in biodegradable polymers?

- Composite Fabrication : Blend with PLGA (50:50 ratio) via solvent casting; use DSC to confirm miscibility .

- Release Kinetics : Monitor drug (e.g., ibuprofen) elution in PBS (pH 7.4) using USP Apparatus 2 (50 rpm, 37°C) .

- Degradation Profiling : Track mass loss and lactic acid release via GPC and enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。